9,11-Dehydrocortexolone 17alpha-butyrate
Description
Structure
3D Structure
Properties
CAS No. |
872623-99-9 |
|---|---|
Molecular Formula |
C25H34O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[(8S,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H34O5/c1-4-5-22(29)30-25(21(28)15-26)13-10-20-18-7-6-16-14-17(27)8-11-23(16,2)19(18)9-12-24(20,25)3/h9,14,18,20,26H,4-8,10-13,15H2,1-3H3/t18-,20+,23+,24+,25+/m1/s1 |
InChI Key |
IMSKTQNPYUKZMB-AMMWCUJOSA-N |
SMILES |
CCCC(=O)OC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)C(=O)CO |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)C(=O)CO |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)C(=O)CO |
Synonyms |
9,11-dehydrocortexolone 17-butyrate 9,11-dehydrocortexolone 17alpha-butyrate CB-03-04 |
Origin of Product |
United States |
Chemical and Structural Context Within Steroid Research and Chemical Biology
Classification and Relationship to Endogenous Steroids and Synthetic Analogs
Position within the Pregnane (B1235032) Steroid Family
9,11-Dehydrocortexolone 17α-butyrate is a synthetic steroid belonging to the pregnane family. wikipedia.org Pregnane steroids are characterized by a 21-carbon skeleton (C21). wikipedia.org This family includes essential endogenous hormones such as progesterone (B1679170), as well as their metabolites and synthetic derivatives. wikipedia.orgtaylorandfrancis.com The core structure of pregnanes is the gonane (B1236691) nucleus, and they are formally considered derivatives of the parent hydrocarbon, pregnane. wikipedia.org Biologically significant pregnanes are often classified based on the presence and position of double bonds within their steroidal rings, such as pregnenes (one double bond) and pregnadienes (two double bonds). wikipedia.org Given its structure with two double bonds, 9,11-dehydrocortexolone 17α-butyrate is classified as a pregnadiene. wikipedia.orgwikipedia.org
Derivation from 11-Deoxycortisol (Cortexolone)
The foundational molecule for 9,11-dehydrocortexolone 17α-butyrate is 11-deoxycortisol, also known by the names cortexolone and Reichstein's Substance S. wikipedia.orgnih.gov 11-Deoxycortisol is an endogenous steroid hormone that serves as a direct metabolic precursor to cortisol in the adrenal cortex. nih.gov Specifically, 9,11-dehydrocortexolone 17α-butyrate is a synthetic analogue created through chemical modifications of the cortexolone backbone. wikipedia.org This relationship is central to understanding its development, as research into cortexolone derivatives unexpectedly unveiled a class of compounds with significant antiandrogenic properties. wikipedia.orgthieme-connect.com
Significance of the 9,11-Dehydro Modification
A key structural feature of 9,11-dehydrocortexolone 17α-butyrate is the introduction of a double bond between carbons 9 and 11 of the steroid nucleus. wikipedia.org This "9,11-dehydro" modification is a critical alteration that significantly influences the molecule's biological activity. Research on other glucocorticoid derivatives has shown that the introduction of a Δ-9,11 double bond can dissociate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) that are commonly associated with glucocorticoid receptor (GR) activation. nih.gov This modification allows the steroid to retain its ability to inhibit pro-inflammatory pathways, such as those mediated by NF-κB, while reducing its capacity to activate genes via glucocorticoid response elements (GREs), which are linked to undesirable effects. nih.gov In the context of cortexolone derivatives, the 9,11-dehydrogenation was found to enhance the antiandrogenic potency of the 17α-monoesters. thieme-connect.com
Role of the 17α-Butyrate Esterification
Esterification at the 17α-position of the steroid is another crucial modification. The attachment of a butyrate (B1204436) (butanoate) group at this position creates 9,11-dehydrocortexolone 17α-butyrate. wikipedia.org In steroid chemistry, esterification, particularly at the C17 position, is a common strategy to modify the pharmacokinetic properties of a drug, often by increasing its lipid solubility and prolonging its duration of action. hres.ca For cortexolone derivatives, structure-activity relationship studies have demonstrated that monoesterification at the 17α-position is what confers the antiandrogenic activity to the molecule, whereas esterification at the C21 position is nearly ineffective. thieme-connect.com The selection of the butyrate ester for this specific compound was based on screening that identified it as providing an optimal drug profile among various esters. wikipedia.orgthieme-connect.com
Historical Development and Early Research on Cortexolone Derivatives
Discovery of Antiandrogenic Activity in C17α Esters of 11-Deoxycortisol
The development of 9,11-dehydrocortexolone 17α-butyrate stems from the systematic investigation of cortexolone-related derivatives for potential biological activity. nih.govthieme-connect.com During this research, it was unexpectedly discovered that introducing an ester group at the C17α position of the 11-deoxycortisol molecule resulted in compounds with significant antiandrogenic properties. wikipedia.orgthieme-connect.com This finding was pivotal, as cortexolone itself has limited biological activity. nih.gov
A key study synthesized and evaluated a series of 17α-monoesters, 21-monoesters, and 17α,21-diesters of cortexolone. thieme-connect.com The research confirmed that antiandrogenic activity was specifically conferred by the 17α-monoesterification. thieme-connect.com Further refinement, which included the 9,11-dehydrogenation of these active esters, led to the identification of 9,11-dehydrocortexolone 17α-butyrate (designated as CB-03-04) as the most promising candidate, exhibiting strong local antiandrogenic activity. nih.govthieme-connect.com Comparative studies showed its topical potency to be greater than that of flutamide (B1673489) and finasteride (B1672673), and comparable to cyproterone (B1669671) acetate (B1210297). wikipedia.orgnih.gov
Research Findings on Cortexolone Derivatives
| Compound/Modification | Key Finding | Reference |
|---|---|---|
| Cortexolone (11-Deoxycortisol) | Parent compound with limited intrinsic biological activity. Serves as a precursor for synthetic derivatives. | nih.gov |
| 17α-Monoesterification of Cortexolone | Confers antiandrogenic activity to the molecule. | thieme-connect.com |
| 21-Monoesterification of Cortexolone | Found to be nearly ineffective in conferring antiandrogenic activity. | thieme-connect.com |
| 17α,21-Diesterification of Cortexolone | Reduces the antiandrogenic activity granted by 17α-monoesterification. | thieme-connect.com |
| 9,11-Dehydrogenation of 17α-monoesters | Improves the antiandrogenic potency. | thieme-connect.com |
| 9,11-Dehydrocortexolone 17α-butyrate (CB-03-04) | Identified as the most potent topical antiandrogen of the series evaluated. | nih.govthieme-connect.com |
Precursors and Analogues in Steroid Chemistry Research
The compound 9,11-Dehydrocortexolone 17α-butyrate, also known as CB-03-04, is a synthetic steroid that has garnered interest in chemical biology and medicinal chemistry. nih.gov Its structural foundation lies in cortexolone (also known as Reichstein's Substance S), a naturally occurring corticosteroid and an intermediate in the biosynthesis of glucocorticoids and mineralocorticoids. nih.govresearchgate.net The unique chemical features of 9,11-Dehydrocortexolone 17α-butyrate, specifically the introduction of a double bond between carbons 9 and 11 and the esterification at the 17α-hydroxyl group, are key to its distinct properties.
The synthesis of 9,11-Dehydrocortexolone 17α-butyrate and its analogues relies on strategic modifications of the core steroid structure. A pivotal precursor for this compound is cortexolone itself, or its derivatives. google.com A common synthetic route involves the esterification of the 17α-hydroxyl group. One established method for obtaining 17α-monoesters of cortexolone and its 9,11-dehydro derivatives is through an enzymatic alcoholysis reaction starting from the corresponding 17α,21-diesters. google.com This biocatalytic approach offers a high degree of selectivity, a critical consideration in complex steroid chemistry.
The introduction of the 9,11-double bond is another crucial synthetic step. General methods for creating this unsaturation in the steroid nucleus are applicable. One such method involves the regioselective dehydration of an 11α-hydroxysteroid. researchgate.net Another approach is the deoxygenation of a 9,11-epoxy steroid intermediate. google.com A further method described in the literature for introducing a 9(11) double bond into steroids is through selective free-radical halogenation. acs.orgacs.org These synthetic strategies allow for the targeted modification of the steroid's C-ring, leading to the desired Δ9,11-analogs. nih.gov
The research landscape of 9,11-Dehydrocortexolone 17α-butyrate is enriched by the study of its analogues, which primarily consist of other esters of cortexolone and its 9,11-dehydro derivative. google.com A prominent analogue is Cortexolone 17α-propionate (clascoterone), which has been extensively investigated. researchgate.netnih.gov The exploration of various ester groups at the 17α-position allows for the fine-tuning of the molecule's physicochemical properties.
Below is a data table summarizing key precursors and analogues of 9,11-Dehydrocortexolone 17α-butyrate.
| Compound Name | Type | Key Structural Features | Relevance |
| Cortexolone | Precursor | Standard steroid nucleus with hydroxyl groups at C17 and C21. | Starting material for the synthesis of 9,11-Dehydrocortexolone 17α-butyrate. |
| Cortexolone 17α,21-dibutyrate | Precursor | Butyrate esters at both C17 and C21 positions. | Intermediate for the selective enzymatic synthesis of the 17α-monoester. |
| 9,11-Dehydrocortexolone | Precursor | Cortexolone with a double bond between C9 and C11. | Direct precursor for the esterification step to yield the final compound. |
| Cortexolone 17α-propionate (Clascoterone) | Analogue | Propionate ester at the C17α position of cortexolone. | A well-studied analogue that provides a comparative reference. researchgate.netnih.gov |
| 11α-Hydroxy Corticosteroids | Precursor Class | Corticosteroids with a hydroxyl group at the 11α position. | Starting materials for the dehydration reaction to introduce the 9,11-double bond. researchgate.net |
| 9,11-Epoxy Steroids | Precursor Class | Steroids with an epoxide ring between C9 and C11. | Intermediates for the deoxygenation reaction to form the 9,11-double bond. google.com |
Synthetic Methodologies and Chemical Transformations of 9,11 Dehydrocortexolone 17α Butyrate
Semisynthetic Routes from Natural or Readily Available Steroid Precursors
The predominant methods for preparing 9,11-Dehydrocortexolone 17α-butyrate rely on the chemical modification of existing steroid skeletons. These semi-synthetic routes are more efficient and cost-effective, leveraging the complex, pre-formed architecture of natural steroids.
Transformation of Cortexolone and 9,11-Dehydrocortexolone
The direct precursor for the synthesis of 9,11-Dehydrocortexolone 17α-butyrate is 9,11-Dehydrocortexolone. google.com This starting material can be derived from cortexolone, a naturally occurring steroid. The transformation of cortexolone to its 9,11-dehydro derivative is a key initial step. Methods for introducing the 9,11-double bond are known in steroid chemistry and often involve dehydration of an 11β-hydroxy steroid precursor.
A well-established method for the synthesis of 17α-monoesters of 17α,21-dihydroxy steroids, including 9,11-Dehydrocortexolone, was pioneered by Gardi and colleagues. google.comgoogle.com This chemical approach involves the reaction of the 17α,21-dihydroxy steroid with an orthoester, such as triethyl orthobutyrate, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). This reaction forms a cyclic orthoester intermediate across the 17α- and 21-hydroxyl groups. Subsequent controlled acidic hydrolysis of this intermediate cleaves the 21-oxygen bond first, yielding the desired 17α-monoester. google.comnih.gov
However, a significant drawback of this method is the potential for acyl migration. Under the reaction or work-up conditions, the butyrate (B1204436) group can migrate from the 17α-position to the less sterically hindered 21-position, resulting in a mixture of the desired 17α-monoester, the 21-monoester, the 17α,21-diol, and unreacted starting material. google.com This necessitates purification by column chromatography to isolate the pure 17α-ester. google.com
Formation of 17α-Monoesters
The selective esterification of the tertiary 17α-hydroxyl group in the presence of the primary 21-hydroxyl group is a central challenge. The chemical method using orthoester intermediates addresses this by temporarily protecting both hydroxyl groups in a cyclic structure, which then directs the outcome of the hydrolysis.
| Chemical Synthesis Step | Reagents and Conditions | Key Transformation | Challenges |
| Orthoester Formation | 9,11-Dehydrocortexolone, Trialkyl orthobutyrate, Acid catalyst (e.g., p-TSA), Aprotic solvents (e.g., cyclohexane, DMF) | Formation of a cyclic orthoester at the C17 and C21 positions. | Requires anhydrous conditions. |
| Hydrolysis | Hydroalcoholic solution buffered to pH 4-5 (e.g., acetate (B1210297) buffer) | Selective cleavage of the orthoester to yield the 17α-butyrate monoester. | Potential for acyl migration from C17 to C21, leading to product mixtures and requiring purification. google.com |
Chemo- and Regioselective Derivatization Strategies
To overcome the limitations of classical chemical methods, more selective synthetic strategies have been developed, with a particular focus on enzymatic catalysis.
Esterification at the 17α-Position
As detailed in the semi-synthetic route (Section 2.2.1), the primary chemical strategy for selective esterification at the 17α-position involves the formation and subsequent hydrolysis of a cyclic orthoester intermediate. google.comgoogle.com This approach circumvents the direct esterification of the sterically hindered and less reactive tertiary 17α-hydroxyl group.
Enzymatic Synthesis and Biocatalysis
Enzymatic methods offer a highly selective alternative for the synthesis of 9,11-Dehydrocortexolone 17α-butyrate, effectively avoiding the problem of acyl migration. google.com Biocatalysis, particularly with lipases, has emerged as a powerful tool in steroid chemistry for its ability to perform highly regio- and chemoselective transformations under mild reaction conditions. acs.org
A patented process describes the use of lipase-catalyzed alcoholysis for the preparation of 17α-monoesters of cortexolone and its 9,11-dehydro derivatives. google.com In this approach, the corresponding 17α,21-dibutyrate ester is first synthesized. The diester is then subjected to selective alcoholysis in the presence of a lipase (B570770), such as one from a Candida species. google.com The enzyme selectively catalyzes the removal of the ester group at the primary 21-position, leaving the ester at the tertiary 17α-position intact. This process yields the desired 17α-monoester with high purity, obviating the need for extensive chromatographic separation. nih.gov
| Enzymatic Synthesis Step | Enzyme | Substrate | Reaction | Key Advantage |
| Selective Deacylation | Lipase (e.g., from Candida sp.) google.com | 9,11-Dehydrocortexolone 17α,21-dibutyrate | Enzymatic alcoholysis | High regioselectivity, preventing acyl migration and yielding a purer product, simplifying downstream processing. google.comnih.gov |
The use of biocatalysis aligns with the principles of green chemistry by employing biodegradable catalysts under mild conditions, reducing waste generation compared to traditional chemical methods. acs.org
Lipase-Catalyzed Transesterification and Alcoholysis
The selective introduction of the butyrate group at the 17α-position of the 9,11-dehydrocortexolone steroid nucleus is a critical step in the synthesis of the final compound. Lipase-catalyzed reactions, specifically transesterification and alcoholysis, have proven to be highly effective for this purpose. These enzymatic methods are valued for their high chemoselectivity, allowing for the targeted esterification of the 17α-hydroxyl group while leaving other reactive sites, such as the 21-hydroxyl group, untouched.
A common and efficient strategy involves the enzymatic alcoholysis of a 17α,21-diester precursor of 9,11-dehydrocortexolone. In this process, a lipase selectively cleaves the ester bond at the less sterically hindered 21-position, yielding the desired 17α-monoester. Lipases from various microbial sources have been explored for this transformation, with those from Candida species often demonstrating superior performance. For instance, in the synthesis of the related compound, cortexolone 17α-propionate (clascoterone), lipase from Candida cylindracea (CCL) has been successfully employed to catalyze the alcoholysis of the corresponding 17α,21-dipropionate, achieving a high yield of the desired product. nih.gov This approach highlights the potential for a similar, highly selective synthesis of 9,11-dehydrocortexolone 17α-butyrate.
The choice of the acyl acceptor, typically a simple alcohol like butanol, and the solvent system are crucial parameters that influence the reaction's efficiency. Non-polar organic solvents, such as toluene, are often favored as they can enhance the catalytic activity of the lipase and facilitate the dissolution of the lipophilic steroid substrates. nih.govnih.gov The enzymatic approach avoids the use of harsh chemical reagents and complex protection-deprotection steps that are often necessary in traditional chemical synthesis, thus representing a greener and more atom-economical route. nih.gov
Optimization of Enzymatic Processes for Yield and Selectivity
Key parameters that are commonly optimized include the choice of lipase, enzyme concentration, substrate concentration, the nature of the acyl donor and its molar ratio relative to the substrate, reaction temperature, and the solvent system. The use of immobilized lipases is also a common strategy to enhance enzyme stability and facilitate its recovery and reuse, which is a critical factor for the economic viability of industrial-scale synthesis. nih.gov
Table 1: Key Parameters for Optimization of Lipase-Catalyzed Synthesis of 9,11-Dehydrocortexolone 17α-butyrate
| Parameter | Range of Conditions Investigated | Rationale and Expected Outcome |
| Lipase Source | Candida antarctica lipase B (CALB), Candida cylindracea lipase (CCL), Rhizomucor miehei lipase, etc. | Different lipases exhibit varying substrate specificities and selectivities. The goal is to identify the lipase that provides the highest conversion rate and selectivity for the desired 17α-monoester. |
| Enzyme Concentration | Varies (e.g., % w/w of substrate) | Increasing enzyme concentration generally increases the reaction rate, but an optimal concentration must be found to balance cost and efficiency. |
| Substrate Concentration | Varies (e.g., mmol/L) | High substrate concentrations can lead to substrate inhibition, while low concentrations may result in an inefficient process. An optimal range needs to be determined. |
| Acyl Donor | Butanol, vinyl butyrate, butyric anhydride | The choice of acyl donor affects the reaction equilibrium and by-product formation. Vinyl esters can drive the reaction forward by producing a volatile by-product. |
| Molar Ratio (Acyl Donor:Substrate) | 1:1 to 10:1 or higher | A higher molar ratio of the acyl donor can shift the equilibrium towards product formation but may also increase downstream processing costs. |
| Temperature | 30°C to 60°C | Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation. An optimal temperature balances enzyme activity and stability. |
| Solvent | Toluene, hexane, tert-butyl methyl ether (MTBE), solvent-free systems | The solvent influences substrate solubility and enzyme activity. Non-polar, aprotic solvents are often preferred for lipase-catalyzed esterifications. |
| Immobilization Support | Resins (e.g., Lewatit), silica, etc. | Immobilization can improve the operational stability of the lipase and allows for its easy separation and recycling, reducing overall process costs. |
The application of statistical experimental designs, such as Response Surface Methodology (RSM), can be a powerful tool for efficiently optimizing these multiple parameters simultaneously, leading to the identification of the ideal reaction conditions for maximizing the yield and selectivity of 9,11-dehydrocortexolone 17α-butyrate. nih.govresearchgate.net
Control of Stereochemistry in Synthetic Pathways
The biological activity of 9,11-dehydrocortexolone 17α-butyrate is intrinsically linked to its specific three-dimensional structure. Therefore, the control of stereochemistry throughout the synthetic pathway is of paramount importance to ensure the formation of the correct stereoisomer. The steroidal backbone of 9,11-dehydrocortexolone contains multiple chiral centers, and the introduction of the 17α-butyrate ester must also proceed with high stereoselectivity.
The synthesis of the 9,11-dehydrocortexolone nucleus typically starts from readily available steroid precursors, such as cortisol or other corticosteroids. acs.org The introduction of the double bond between carbons 9 and 11 is a key transformation. This can be achieved through various methods, including the dehydration of an 11-hydroxy steroid intermediate. google.com Regioselective methods are crucial to avoid the formation of undesired isomeric products, such as the Δ¹¹⁻¹² steroid. google.com The use of specific reagents and reaction conditions can favor the desired elimination reaction to form the 9,11-double bond.
The stereochemistry at the C-17 position, which bears the butyrate ester, is another critical aspect. The synthesis must ensure the formation of the 17α-hydroxy intermediate, which is the precursor for the final esterification step. In many steroid syntheses, the stereochemistry at C-17 is established early in the synthetic sequence and carried through subsequent transformations. Enzymatic methods can also play a role in achieving the desired stereochemistry. For instance, enzymatic kinetic resolution can be employed to separate a racemic mixture of a chiral intermediate, allowing for the isolation of the desired enantiomer. nih.govacs.org Lipase-catalyzed esterification itself is often highly stereoselective, preferentially acylating the 17α-hydroxyl group over the 17β-epimer, should a mixture be present.
Molecular Mechanisms of Action and Receptor Interactions
Androgen Receptor (AR) Antagonism
The primary mechanism of 9,11-Dehydrocortexolone 17alpha-butyrate is its potent antagonism of the Androgen Receptor. nih.gov The AR is a ligand-dependent transcription factor that, upon activation by endogenous androgens like testosterone (B1683101) and 5α-dihydrotestosterone (DHT), regulates gene expression responsible for the development and maintenance of male characteristics. nih.gov Antiandrogens counteract these effects by preventing receptor activation. nih.gov
Competitive Binding to Androgen Receptor
Research has demonstrated that this compound functions as a competitive antagonist at the Androgen Receptor. nih.gov This mechanism involves the compound directly binding to the ligand-binding site of the AR, thereby physically preventing the natural ligands, testosterone and the more potent DHT, from occupying the receptor. nih.govnih.gov The activity of the compound is primarily attributed to this competitive inhibition. nih.gov
The binding affinity of a compound to a receptor is often quantified by its IC50 value, which represents the concentration of a competing ligand that displaces 50% of a specific radiolabeled ligand. In studies of androgen receptor binding, [3H]DHT is commonly used as the radiolabeled ligand. nih.gov While specific IC50 values for this compound are not detailed in the provided sources, the principle is illustrated by the binding of other steroids to the hamster prostate AR. nih.gov
| Compound | IC50 for AR Binding (nM) |
| Dihydrotestosterone (B1667394) (DHT) | 3.2 |
| Cyproterone (B1669671) Acetate (B1210297) (CA) | 4.4 |
| Data derived from competitive binding plot studies using hamster prostate cytosol. nih.gov |
Inhibition of Androgenic Hormone Effects (e.g., Testosterone, Dihydrotestosterone)
By competitively binding to the AR, this compound effectively inhibits the downstream physiological effects of testosterone and DHT. nih.gov This has been demonstrated in various preclinical models. For instance, the compound shows strong local antiandrogenic activity in the hamster flank organ test, a standard model for assessing topical antiandrogen efficacy. nih.gov It also demonstrates systemic activity when administered via subcutaneous injection in rats. wikipedia.orgnih.gov
Its potency in inhibiting androgenic effects has been compared to other well-known androgen antagonists. nih.gov
| Compound | Relative Topical Anti-androgenic Activity |
| Cyproterone Acetate | ≥ this compound |
| This compound | > Finasteride (B1672673) |
| Finasteride | > Flutamide (B1673489) |
| Flutamide | (Lowest in this comparison) |
| Based on the hamster flank organ test. nih.gov |
Furthermore, studies on other steroidal antagonists have shown that they can effectively block DHT-induced prostate weight gain in animal models, a direct consequence of inhibiting androgenic hormone action at the receptor level. nih.gov
Structure-Activity Relationship (SAR) Studies for AR Affinity
This compound was identified as a promising candidate from a series of newly synthesized cortexolone-related derivatives. nih.gov This process of synthesizing and testing a series of related chemical structures to determine how specific structural features affect biological activity is known as Structure-Activity Relationship (SAR) studies. nih.gov
The development of this compound emerged from the discovery that C17α esters of 11-deoxycortisol (cortexolone) possessed unexpected antiandrogen activity. wikipedia.org this compound was specifically selected based on having an optimal drug profile among the evaluated derivatives. wikipedia.org Key structural features that influence AR binding affinity in steroidal and non-steroidal ligands include the nature and position of substituents. nih.gov For instance, in other ligand series, electron-withdrawing groups at specific positions have been shown to enhance AR binding affinity. nih.gov The presence of the C17α-butyrate ester and the 9,11-dehydro modification in the steroid core are critical to the antiandrogenic activity of this specific molecule. wikipedia.orgnih.gov
Conformational Characterization and Ligand-Receptor Docking Studies
Understanding how a ligand binds to its receptor at a molecular level involves conformational analysis of the ligand and docking studies with the receptor's three-dimensional structure. The AR ligand-binding domain consists of 11 α-helices arranged in a three-layer "α-helical sandwich" that forms a pocket for the ligand. nih.gov
While specific docking studies for this compound are not detailed in the available literature, research on the closely related compound cortexolone-17α-propionate (Clascoterone) has involved full conformational characterization using theoretical calculations and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Such studies are crucial for understanding the precise orientation and interactions of the ligand within the AR binding pocket. Molecular dynamics simulations on other AR ligands have shown how binding to surface sites can allosterically regulate the receptor and destabilize the bound natural hormone, suggesting complex regulatory mechanisms beyond simple competitive binding. endocrine-abstracts.org
Glucocorticoid Receptor (GR) Modulation
In addition to its primary antiandrogenic activity, this compound and related compounds can interact with the Glucocorticoid Receptor (GR). The GR is a closely related nuclear receptor that binds cortisol and synthetic glucocorticoids to regulate genes involved in metabolism, stress, and inflammation. nih.gov
Differential Binding Affinity to GR
Cortexolone derivatives have been characterized for their binding to both the AR and GR. nih.gov Studies on cortexolone 17α-valerate-21-propionate (CB-03-10), a structurally similar compound, show that it acts as an antagonist for both the AR and the GR. nih.gov This dual antagonism is a key feature of its mechanism of action in certain contexts. nih.gov
Table of Compound Names
| Name | Synonym(s) |
| This compound | CB-03-04, Clascoterone (B1669155) Butyrate (B1204436) |
| Testosterone | |
| 5α-dihydrotestosterone | DHT, Androstanolone, Stanolone |
| Cyproterone Acetate | |
| Finasteride | |
| Flutamide | |
| Cortexolone | 11-deoxycortisol |
| Cortexolone-17α-propionate | Clascoterone, CB-03-01 |
| Cortexolone 17α-valerate-21-propionate | CB-03-10 |
| Hydrocortisone | Cortisol |
Dissociation of Transrepression and Transactivation Activities
The therapeutic effects of glucocorticoids are primarily mediated through the Glucocorticoid Receptor (GR). Upon activation by a ligand, the GR can influence gene expression through two main pathways: transactivation and transrepression. nih.gov Transactivation involves the GR homodimerizing and binding directly to Glucocorticoid Response Elements (GREs) on DNA, which upregulates the transcription of target genes. researchgate.net This mechanism is often associated with the metabolic side effects of glucocorticoids. nih.govnih.gov In contrast, transrepression is the mechanism largely responsible for the anti-inflammatory effects of these compounds. nih.govnih.gov It involves the activated GR, in its monomeric form, interfering with the signaling pathways of pro-inflammatory transcription factors like NF-κB and AP-1, thereby repressing the expression of inflammatory genes. nih.govresearchgate.net
A significant goal in pharmacology is the development of selective GR agonists that can separate these two functions—a concept known as the dissociation of transactivation and transrepression. nih.govnih.gov Such compounds would ideally retain the anti-inflammatory benefits of transrepression while minimizing the side effects linked to transactivation. nih.gov Research into dissociated GR ligands has shown that it is possible to develop compounds that preferentially induce transrepression with little to no transactivating activity. nih.govnih.gov While specific studies detailing the transrepression versus transactivation profile for this compound are not extensively available, research on related cortexolone derivatives provides insight. For instance, the related compound CB-03-10 (cortexolone 17α-valerate-21-propionate) has been identified as a dual antagonist for both the androgen receptor and the glucocorticoid receptor, with a notable lack of significant agonist activities, which is consistent with a profile that avoids transactivation. nih.gov This suggests that derivatives of cortexolone may be engineered to achieve a favorable separation of these activities.
Nuclear Translocation of GR
The nuclear translocation of the Glucocorticoid Receptor (GR) is a fundamental and critical step for its function. nih.gov In its inactive state, the GR is located primarily in the cytoplasm of the cell, where it is part of a large multiprotein complex that includes heat shock proteins (HSPs). uconn.eduthermofisher.com Upon binding to a ligand, such as a corticosteroid, the receptor undergoes a conformational change. nih.gov This change causes the dissociation of the chaperone proteins, unmasking a nuclear localization signal on the GR. nih.govthermofisher.com
Once freed from the complex, the activated GR rapidly moves from the cytoplasm into the nucleus. uconn.edunih.gov This process allows the receptor to interact with DNA and other nuclear proteins to regulate gene expression. thermofisher.comnih.gov Both agonist and antagonist ligands can induce the nuclear translocation of the GR. thermofisher.com The subsequent effect, whether it be gene activation (transactivation) or repression (transrepression), depends on the nature of the ligand and the cellular context. nih.govthermofisher.com Therefore, the movement of this compound-bound GR into the nucleus is an essential prerequisite for its activity on target genes.
Antigonadotropic Activity
Inhibition of Gonadotropin Hypersecretion
A key mechanism contributing to the pharmacological profile of this compound is its ability to inhibit the hypersecretion of gonadotropins. nih.gov In experimental models using parabiotic rats, the compound demonstrated a clear capacity to suppress elevated gonadotropin levels. nih.gov This inhibitory action on gonadotropin release is a central aspect of its antigonadotropic effect. nih.gov This bimodal mechanism, combining androgen receptor antagonism with the suppression of gonadotropin hypersecretion, has been noted as potentially beneficial for clinical applications in conditions like prostate cancer and benign prostatic hyperplasia. nih.gov
Comparative Analysis with Progesterone (B1679170)
When evaluated for its antigonadotropic activity, this compound was found to be approximately as active as progesterone. nih.gov Progesterone is a natural steroid hormone known to exert inhibitory effects on gonadotropin secretion, which forms the basis of its role in the menstrual cycle and its use in hormonal contraception. nih.govnih.gov The comparable potency of CB-03-04 to progesterone in this regard highlights the significance of its antigonadotropic action. nih.gov
Table 1: Comparative Antigonadotropic and Antiandrogenic Activity
| Compound | Antigonadotropic Activity Comparison | Topical Antiandrogenic Potency Rank |
|---|---|---|
| This compound (CB-03-04) | About as active as Progesterone nih.gov | Less than or equal to Cyproterone acetate, greater than Finasteride and Flutamide nih.gov |
| Progesterone | Reference compound for antigonadotropic activity nih.gov | Less active than CB-03-04 (as a topical antiandrogen) nih.gov |
| Cortexolone 17alpha-propionate (B8056213) (Clascoterone) | Did not affect gonadotropin hypersecretion nih.gov | Approximately as active as Cyproterone acetate nih.gov |
Interaction with Other Nuclear Hormone Receptors (e.g., MR, ER, PR)
The activity of steroidal compounds is often defined by their binding affinity and functional effects on a range of nuclear hormone receptors.
Mineralocorticoid Receptor (MR): The Mineralocorticoid Receptor (MR) is closely related to the Glucocorticoid Receptor (GR) and shares a high degree of similarity in its DNA-binding and ligand-binding domains. nih.gov The MR has a high affinity for both mineralocorticoids like aldosterone (B195564) and glucocorticoids such as cortisol. nih.govwikipedia.org In many tissues, enzymes like 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) protect the MR from being overwhelmed by glucocorticoids by converting cortisol to the inactive cortisone. wikipedia.org Given that this compound is a cortexolone (11-deoxycortisol) derivative, its potential interaction with MR is of interest. While direct binding affinity data for CB-03-04 on the MR are not detailed in the reviewed literature, the structural similarity to endogenous corticosteroids suggests a possibility of interaction that would require specific investigation.
Estrogen Receptor (ER): The Estrogen Receptor (ER) is another member of the nuclear receptor superfamily. Ligands can be classified as agonists or antagonists based on whether they promote or block the interaction of the ER with coactivator proteins. nih.gov There is no evidence from the reviewed scientific literature to suggest that this compound has a significant interaction with the Estrogen Receptor.
Progesterone Receptor (PR): The Progesterone Receptor (PR) mediates the effects of progesterone. nih.gov Upon ligand binding, the PR translocates to the nucleus and regulates target genes. nih.gov As noted previously, this compound demonstrates antigonadotropic activity that is functionally comparable to that of progesterone. nih.gov This suggests that while it may not bind directly to the PR, it elicits a similar downstream physiological response in the suppression of gonadotropins. The antigonadotropic effects of some progestins are thought to be mediated through the progesterone receptor, not the androgen receptor. perfecthairhealth.com
Cellular and Biochemical Modulations Elicited by 9,11 Dehydrocortexolone 17α Butyrate in Preclinical Research Models
Effects on Gene Expression and Transcriptional Regulation in Cell Lines
Preclinical investigations into 9,11-Dehydrocortexolone 17α-butyrate, a compound with a Δ-9,11 modification, have focused on its potential as a dissociative steroid. Such agents are sought after for their ability to separate the anti-inflammatory effects (transrepression) from the side effects associated with metabolic changes (transactivation).
Modulation of NF-κB Signaling Pathways
Research using cell reporter assays has demonstrated that the Δ-9,11 analog of glucocorticoids, which is characteristic of 9,11-Dehydrocortexolone 17α-butyrate, potently inhibits nuclear factor-κB (NF-κB) signaling induced by tumor necrosis factor-α (TNF-α). newdrugapprovals.org This anti-inflammatory action is mediated through the glucocorticoid receptor (GR), as the effect was blocked by the GR antagonist RU-486. newdrugapprovals.org The butyrate (B1204436) component of the molecule may also contribute to anti-inflammatory effects, as sodium butyrate has been shown independently to inhibit the NF-κB signaling pathway. mdwiki.orgresearchgate.net
Impact on Glucocorticoid Response Element (GRE)-Mediated Transcription
A key finding from in vitro studies is the compound's ability to dissociate its NF-κB inhibitory action from the activation of glucocorticoid response elements (GREs). newdrugapprovals.org While the Δ-9,11 analog did induce the nuclear translocation of the glucocorticoid receptor, it demonstrated a loss of transactivation activity. newdrugapprovals.org This was observed in assays using GR-luciferase reporter constructs and through the analysis of mRNA profiles of treated cells, indicating a separation of the desired anti-inflammatory effects from the GRE-mediated transcriptional activities that are often linked to adverse metabolic side effects. newdrugapprovals.org
| Molecular Target/Pathway | Observed Effect of Δ-9,11 Analog | Experimental Context | Reference |
|---|---|---|---|
| NF-κB Signaling (Transrepression) | Potent inhibition of TNF-α-induced signaling | Cell reporter assays | newdrugapprovals.org |
| Glucocorticoid Receptor (GR) | Induces nuclear translocation | Cell-based assays | newdrugapprovals.org |
| GRE-Mediated Transcription (Transactivation) | Loss of transactivation activity | GR-luciferase constructs; mRNA profiling | newdrugapprovals.org |
Cellular Responses in Target Cells (e.g., Sebocytes, Dermal Papilla Cells)
While extensive research exists for the related compound clascoterone (B1669155) (cortexolone 17α-propionate) on target cells like sebocytes and dermal papilla cells, specific preclinical data detailing the direct effects of 9,11-Dehydrocortexolone 17α-butyrate on these cell types, including its impact on lipid production and inflammatory cytokine modulation, are not available in published literature. Studies on clascoterone show it inhibits lipid and inflammatory cytokine production in sebocytes and acts as an androgen receptor antagonist in dermal papilla cells. rush.edu However, similar dedicated studies on 9,11-Dehydrocortexolone 17α-butyrate have not been publicly reported.
Inhibition of Lipid Production
There is no specific information available from the search results regarding the inhibition of lipid production by 9,11-Dehydrocortexolone 17α-butyrate in sebocytes.
Modulation of Inflammatory Cytokines
There is no specific information available from the search results regarding the modulation of inflammatory cytokines by 9,11-Dehydrocortexolone 17α-butyrate in sebocytes or dermal papilla cells.
Studies in Animal Models for Mechanistic Insights
9,11-Dehydrocortexolone 17α-butyrate (also known as CB-03-04) has been evaluated in animal models to determine its pharmacological profile and mechanism of action. The primary model used to assess its local antiandrogenic activity is the hamster flank organ test.
The compound demonstrated strong local antiandrogenic activity in the hamster flank organ and was also effective after subcutaneous injection in rats. The mechanism of action is considered bimodal; it is attributed to its ability to competitively antagonize the stimulating effects of testosterone (B1683101) and dihydrotestosterone (B1667394) at the receptor level, while also concurrently inhibiting the hypersecretion of gonadotropins. This dual activity suggests potential utility in conditions sensitive to androgens.
When compared to other known androgen antagonists in the hamster flank organ test, 9,11-Dehydrocortexolone 17α-butyrate showed potent topical activity.
| Compound | Relative Topical Anti-Androgenic Activity | Animal Model | Reference |
|---|---|---|---|
| Cyproterone (B1669671) acetate (B1210297) | ++++ | Hamster Flank Organ | |
| 9,11-Dehydrocortexolone 17α-butyrate | ++++ | Hamster Flank Organ | |
| Finasteride (B1672673) | ++ | Hamster Flank Organ | |
| Flutamide (B1673489) | + | Hamster Flank Organ |
Furthermore, when administered to parabiotic rats, the compound exhibited selective antigonadotropic activity, with a potency comparable to that of progesterone (B1679170).
Hamster Flank Organ Test for Antiandrogenic Activity
The hamster flank organ test serves as a crucial preclinical model for evaluating the topical antiandrogenic potential of novel compounds. These specialized sebaceous glands are androgen-dependent, meaning their growth is stimulated by androgenic hormones. In this assay, 9,11-Dehydrocortexolone 17α-butyrate, also identified as CB-03-04, has demonstrated significant local antiandrogenic activity. nih.govresearchgate.net When applied directly to the flank organ, the compound effectively inhibits the growth stimulated by androgens. nih.gov
To contextualize its potency, comparative studies have positioned 9,11-Dehydrocortexolone 17α-butyrate's topical antiandrogenic efficacy as comparable to, or slightly less than, cyproterone acetate. nih.govresearchgate.net Notably, its activity was found to be superior to that of both finasteride and flutamide in this model. nih.govresearchgate.netwikipedia.org This potent local effect identified 9,11-Dehydrocortexolone 17α-butyrate as a highly promising agent among a series of synthesized cortexolone derivatives. nih.gov The mechanism underlying this activity is attributed to its ability to compete with stimulating androgens like testosterone and dihydrotestosterone at the androgen receptor level. nih.gov
Table 1: Comparative Topical Antiandrogenic Activity in the Hamster Flank Organ Test
| Compound | Rank Order of Topical Activity | Reference |
|---|---|---|
| Cyproterone acetate | ≥ 9,11-Dehydrocortexolone 17α-butyrate | nih.govresearchgate.net |
| 9,11-Dehydrocortexolone 17α-butyrate | ≤ Cyproterone acetate; > Finasteride; > Flutamide | nih.govresearchgate.net |
| Finasteride | < 9,11-Dehydrocortexolone 17α-butyrate | nih.govresearchgate.net |
Rat Models for Systemic Activity and Gonadotropic Effects
In addition to its localized effects, 9,11-Dehydrocortexolone 17α-butyrate has demonstrated systemic efficacy in rat models following subcutaneous administration. nih.govresearchgate.netwikipedia.org This finding confirms that the compound is absorbed into the circulation and maintains its antiandrogenic function systemically.
Table 2: Systemic and Gonadotropic Effects of 9,11-Dehydrocortexolone 17α-butyrate in Rat Models
| Parameter | Observation | Reference |
|---|---|---|
| Systemic Antiandrogenic Activity | The compound was found to be effective after subcutaneous injection in rats. | nih.govresearchgate.netwikipedia.org |
| Gonadotropic Effect | Showed selective antigonadotropic activity, inhibiting gonadotropin hypersecretion in parabiotic rats. | nih.gov |
Investigation of Anti-inflammatory Pathways in Animal Models
While the antiandrogenic and antigonadotropic activities of 9,11-Dehydrocortexolone 17α-butyrate are well-characterized, specific preclinical research detailing its effects on anti-inflammatory pathways in animal models is not extensively covered in the available literature. nih.govresearchgate.netwikipedia.org Published studies have primarily centered on the compound's hormonal modulation capabilities, specifically its function as an androgen receptor antagonist and a suppressor of gonadotropin secretion. nih.govresearchgate.net
For comparison, related cortexolone derivatives like cortexolone 17α-propionate (clascoterone) have been noted for their anti-inflammatory effects, including the inhibition of inflammatory cytokine production in in vitro cellular models. caymanchem.comjddonline.com However, specific data from in vivo animal studies that elucidate the direct anti-inflammatory mechanisms of 9,11-Dehydrocortexolone 17α-butyrate are not detailed in the reviewed scientific reports.
Enzymatic Transformations and in Vitro Metabolism of 9,11 Dehydrocortexolone 17α Butyrate
Stability and Hydrolysis in Biological Matrices (e.g., Plasma, Skin Homogenates)
9,11-Dehydrocortexolone 17α-butyrate, also known as CB-03-04, is a steroidal antiandrogen designed for topical application. wikipedia.org Its stability and metabolic fate in biological environments are critical to its pharmacological profile. As a C17α ester derivative of a cortexolone analogue, its primary route of metabolism is anticipated to be hydrolysis. wikipedia.orgnih.gov
Given the structural similarities, it is highly probable that 9,11-Dehydrocortexolone 17α-butyrate undergoes a similar rapid hydrolysis in both plasma and skin homogenates. The ester bond at the 17α position is susceptible to cleavage by esterase enzymes present in these biological matrices. This enzymatic action would release the active parent steroid, 9,11-dehydrocortexolone, and butyric acid. The rate of hydrolysis is a crucial factor in determining the local concentration and duration of action of the active compound at the target tissue.
Identification and Characterization of Metabolites in In Vitro Systems
Direct in vitro metabolism studies detailing the full range of metabolites for 9,11-Dehydrocortexolone 17α-butyrate are not extensively documented in publicly accessible research. However, based on the metabolism of analogous steroid esters, a primary metabolic pathway can be predicted.
The principal metabolite of 9,11-Dehydrocortexolone 17α-butyrate is expected to be its corresponding free steroid, 9,11-dehydrocortexolone , formed through the hydrolysis of the 17α-butyrate ester. This is supported by studies on clascoterone (B1669155), where the primary metabolite identified in in-vitro studies with human liver cells is cortexolone. nih.gov
Further metabolism of 9,11-dehydrocortexolone could potentially occur, involving phase I and phase II biotransformation reactions. Phase I reactions may include hydroxylation at various positions on the steroid nucleus, catalyzed by cytochrome P450 enzymes. Subsequent phase II reactions would likely involve conjugation of the parent compound or its phase I metabolites with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
| Putative Metabolite | Metabolic Pathway | Significance |
| 9,11-Dehydrocortexolone | Hydrolysis of the 17α-butyrate ester | Presumed active metabolite |
| Hydroxylated derivatives | Phase I oxidation (Cytochrome P450) | Potential for further modification and excretion |
| Glucuronide conjugates | Phase II conjugation | Increased water solubility for elimination |
| Sulfate conjugates | Phase II conjugation | Increased water solubility for elimination |
Role of Esterases in Biotransformation
Esterases are a class of enzymes that play a crucial role in the biotransformation of ester-containing drugs, including steroid esters. These enzymes catalyze the hydrolysis of the ester bond, a key step in the activation or deactivation of many prodrugs. In the case of 9,11-Dehydrocortexolone 17α-butyrate, esterases are the primary enzymes responsible for its conversion to the active form, 9,11-dehydrocortexolone.
Human skin and plasma contain various esterases that can hydrolyze xenobiotics. The rapid hydrolysis of clascoterone to cortexolone strongly suggests a significant role for these enzymes in its metabolism. It is therefore highly likely that esterases present in the skin are responsible for the local bioactivation of 9,11-Dehydrocortexolone 17α-butyrate following topical administration. This localized conversion is a desirable characteristic for a topically acting drug, as it can maximize the therapeutic effect at the site of application while minimizing systemic activity.
The specific types of esterases involved in the hydrolysis of 9,11-Dehydrocortexolone 17α-butyrate have not been definitively identified in the literature. However, carboxylesterases are a major class of esterases known to be involved in the metabolism of a wide variety of drugs.
Non-Enzymatic Migration of Acyl Groups in Steroid Esters
Acyl migration is a chemical phenomenon where an acyl group, such as a butyrate (B1204436) group, moves from one position to another within a molecule. This can occur non-enzymatically, particularly in steroid esters with adjacent hydroxyl groups. In the context of 9,11-Dehydrocortexolone 17α-butyrate, the ester group is at the 17α-position, and there is a hydroxyl group at the adjacent C21 position of the dihydroxyacetone side chain.
While theoretically possible, significant non-enzymatic acyl migration from the 17α to the 21-hydroxyl position under physiological conditions is generally not considered a major metabolic pathway for this class of compounds. The enzymatic hydrolysis by esterases is a much more rapid and predominant process. However, the potential for acyl migration should be considered during the synthesis, formulation, and storage of the compound, as changes in pH or temperature could potentially facilitate this intramolecular rearrangement.
Impact of Structural Modifications on Metabolic Fate
The structure of 9,11-Dehydrocortexolone 17α-butyrate contains a key modification compared to its parent compound, cortexolone: the introduction of a double bond between carbons 9 and 11. This structural alteration has a significant impact on the biological activity of the molecule, conferring potent antiandrogenic properties.
Advanced Analytical and Bioanalytical Techniques for the Study of 9,11 Dehydrocortexolone 17α Butyrate
Chromatographic Separations for Compound Purity and Metabolite Profiling (e.g., HPLC, LC-MS)
High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of 9,11-Dehydrocortexolone 17α-butyrate. Through crystallization processes, a purity of greater than 99% can be achieved as determined by HPLC analysis. While specific chromatographic conditions are often proprietary, typical methods for steroid analysis involve reversed-phase columns with mobile phases consisting of acetonitrile and water gradients.
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the profiling of metabolites. This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and quantification of metabolites in biological matrices. The study of steroid metabolism, including compounds like 9,11-Dehydrocortexolone 17α-butyrate, often employs LC-MS/MS for enhanced selectivity and sensitivity. This approach allows for the characterization of metabolic pathways, which may include hydroxylation, reduction, and conjugation.
Spectroscopic Characterization for Structural Elucidation of Analogs and Interactions (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are paramount for the definitive structural elucidation of 9,11-Dehydrocortexolone 17α-butyrate and its analogs, as well as for studying their interactions with biological targets.
Nuclear Magnetic Resonance (NMR) for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and three-dimensional conformation of molecules in solution. For 9,11-Dehydrocortexolone 17α-butyrate, ¹H-NMR is used to confirm its identity and structure. Key chemical shifts (δ) observed in parts per million (ppm) include signals for the vinylic protons and the methyl groups of the steroid nucleus and butyrate (B1204436) chain.
Table 1: Key ¹H-NMR Signals for 9,11-Dehydrocortexolone 17α-butyrate
| Proton | Chemical Shift (δ, ppm) |
| H-4 | 5.77 (broad singlet) |
| H-9 | 5.54 (multiplet) |
| H-21 | 4.29 (doublet of doublets) |
| H-21' | 4.24 (doublet of doublets) |
| CH₃-19 | 1.32 (singlet) |
| CH₃ of butyrate | 0.94 (triplet) |
| CH₃-18 | 0.68 (singlet) |
A full conformational characterization of related antiandrogens has been achieved through a combination of high-field NMR analyses and theoretical calculations. researchgate.net This integrated approach allows for a detailed understanding of the spatial arrangement of the steroid rings, which is critical for its biological activity. researchgate.net
Mass Spectrometry for Metabolite Identification
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of 9,11-Dehydrocortexolone 17α-butyrate and its metabolites. High-resolution mass spectrometry can provide the exact mass of the molecule, which for 9,11-Dehydrocortexolone 17α-butyrate is 414.2406 g/mol . In conjunction with liquid chromatography (LC-MS), it is a powerful technique for identifying metabolites in complex biological samples by analyzing their mass-to-charge ratio and fragmentation patterns. The study of steroid metabolism often reveals a complex array of biotransformation products, and LC-MS/MS is instrumental in elucidating these metabolic pathways.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In the context of 9,11-Dehydrocortexolone 17α-butyrate, these assays are used to quantify its binding affinity to the androgen receptor (AR). The activity of this compound is attributed to its ability to compete with the stimulating effects of testosterone (B1683101) and dihydrotestosterone (B1667394) at the receptor level. nih.gov While specific Ki or IC50 values from radioligand binding assays for 9,11-Dehydrocortexolone 17α-butyrate are not publicly available, its potent antiandrogenic activity suggests a high affinity for the androgen receptor.
Cell-Based Reporter Assays for Functional Activity and Transcriptional Effects
Cell-based reporter assays are essential for determining the functional activity of a compound at its target receptor. These assays typically use a cell line that has been engineered to express the receptor of interest (e.g., the androgen receptor) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. By measuring the expression of the reporter gene in the presence of the compound, it is possible to determine whether the compound acts as an agonist or an antagonist of the receptor. For an antiandrogen like 9,11-Dehydrocortexolone 17α-butyrate, these assays would demonstrate its ability to inhibit the transcriptional activity induced by androgens. The activity of this compound is ascribed to its ability to compete with androgens and inhibit gonadotropin hypersecretion. nih.gov
Theoretical Calculations and Molecular Modeling for Conformational Analysis and Receptor Docking
Theoretical calculations and molecular modeling are powerful computational tools used to predict the three-dimensional structure of a molecule and its interaction with a biological target. For 9,11-Dehydrocortexolone 17α-butyrate, conformational analysis can be performed using theoretical calculations to understand the preferred spatial arrangement of the steroid. researchgate.net
Molecular docking studies can then be used to model the binding of the compound to the ligand-binding domain of the androgen receptor. unimi.itendocrine-abstracts.org These models can provide insights into the specific amino acid residues involved in the interaction and help to explain the compound's potent antiandrogenic activity. Such computational approaches are valuable for understanding structure-activity relationships and for the design of new, more potent analogs. unimi.it A study on the related compound, cortexolone-17α-propionate, utilized theoretical calculations at the B3LYP/6-31G(d) level to perform a full conformational characterization, highlighting the utility of these methods in understanding the biological profiles of steroidal antiandrogens. researchgate.net
Emerging Research Avenues and Prospects for 9,11 Dehydrocortexolone 17α Butyrate in Chemical Biology
Design and Synthesis of Novel Steroid Analogs Based on the 9,11-Dehydrocortexolone Scaffold
The development of 9,11-Dehydrocortexolone 17α-butyrate arose from a systematic investigation into a series of cortexolone-related derivatives designed to possess anti-androgenic activity. nih.gov The core structure, characterized by the introduction of a double bond at the 9,11 position of the steroid nucleus, proved to be a critical modification for conferring the desired biological activity. nih.gov This established scaffold serves as a valuable starting point for the design and synthesis of new, structurally related analogs.
Future research can leverage modern medicinal chemistry strategies, such as a "scaffold-hopping" approach, to create novel steroid mimetics. nih.gov By preserving the key pharmacophoric features of the 9,11-Dehydrocortexolone 17α-butyrate structure while altering the steroid backbone, it may be possible to develop new compounds with enhanced selectivity, improved potency, or entirely different pharmacological profiles. Iterative optimization of substituents on the steroid rings could yield valuable insights into the structure-activity relationships governing interactions with steroid receptors. nih.gov The goal of such synthetic programs would be to generate a library of unique molecular tools to probe the function and regulation of these receptors with greater precision.
Development as a Chemical Probe for Steroid Receptor Mechanism Studies
A chemical probe is a small molecule used to study biological systems with precision. Given its specific biological activities, 9,11-Dehydrocortexolone 17α-butyrate is an excellent candidate for development into such a tool for investigating steroid receptor mechanisms. Its demonstrated ability to act as a potent local anti-androgen suggests a high affinity for the androgen receptor (AR). nih.gov
To function as a probe, the molecule could be chemically modified by incorporating reporter tags. These could include:
Fluorescent tags: For use in cellular imaging techniques to visualize receptor localization and trafficking.
Biotin tags: For affinity purification of receptor complexes to identify interacting proteins.
Radiolabels: For use in quantitative binding assays to determine receptor density and affinity in different tissues.
Furthermore, advanced biophysical techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) could be employed. nih.govbiorxiv.org By comparing the deuterium (B1214612) uptake of the receptor in its unbound state versus when complexed with 9,11-Dehydrocortexolone 17α-butyrate, researchers can map the specific regions of the receptor that become stabilized or destabilized upon binding. nih.gov This provides a detailed picture of the ligand-induced conformational changes that are critical for receptor function.
Exploration of Differential Ligand-Induced Receptor Conformations and Signaling Pathways
The biological activity of a steroid ligand is dictated by the unique three-dimensional conformation it induces in its target receptor upon binding. This conformational change, in turn, determines the suite of co-regulatory proteins (coactivators or corepressors) that are recruited, ultimately shaping the downstream cellular response.
9,11-Dehydrocortexolone 17α-butyrate exhibits a bimodal mechanism of action; it acts as a direct androgen receptor antagonist while also displaying antigonadotropic activity, a function similar to progesterone (B1679170). nih.gov This dual activity strongly implies that the conformation it induces in the androgen receptor is distinct from that induced by endogenous androgens like testosterone (B1683101) or other synthetic antagonists. This unique conformation likely leads to a specific pattern of gene regulation. Research using techniques like HDX-MS can precisely map these conformational shifts. nih.govbiorxiv.org By studying how the 9,11-Dehydrocortexolone 17α-butyrate-receptor complex interacts with a panel of known coactivators and corepressors, researchers can dissect the molecular basis for its specific signaling outcomes.
| Research Application | Target Receptor/Mechanism | Potential Insights |
| Probe for Receptor Dynamics | Androgen Receptor, Glucocorticoid Receptor | Elucidation of ligand-specific conformational changes and co-regulator recruitment patterns. |
| Glucocorticoid Resistance Studies | Mutant Glucocorticoid Receptors (GR) | Identification of binding requirements for resistant GR variants and potential pathways to overcome resistance. |
| Non-Genomic Signaling Research | Membrane-Associated Steroid Receptors | Investigation of rapid, transcription-independent steroid signaling pathways. |
| Prodrug Development | Esterase-mediated cleavage | Optimization of pharmacokinetic properties for targeted delivery in preclinical models. |
Utility in Understanding Glucocorticoid Resistance Mechanisms at a Molecular Level
Glucocorticoid resistance is a significant clinical challenge that can arise from various molecular mechanisms, including mutations in the glucocorticoid receptor (GR) gene or altered expression of GR isoforms. nih.govnih.gov Acquired mutations can alter the ligand-binding domain of the GR, reducing its affinity for therapeutic glucocorticoids and impairing its ability to regulate gene expression. nih.gov
9,11-Dehydrocortexolone 17α-butyrate, as a structurally distinct steroid, could serve as an invaluable tool for probing the molecular basis of this resistance. Its binding affinity and functional activity could be systematically tested against a panel of known GR mutants associated with resistance. Such studies would help to map the critical amino acid residues within the ligand-binding pocket required for activation. It is conceivable that this compound might bind effectively to certain mutant receptors that are resistant to classical glucocorticoids, thereby providing a chemical scaffold for designing drugs that can overcome specific forms of resistance.
Role in Advancing Non-Genomic Steroid Action Research
Beyond their classical role as regulators of gene transcription, which takes hours to days, steroids can also elicit rapid biological effects through non-genomic pathways. nih.govnih.gov These actions are initiated within seconds to minutes and are independent of transcription or protein synthesis. nih.gov They are often mediated by membrane-associated steroid receptors, which can be distinct from the classical intracellular receptors, or through novel interactions involving the classical receptors themselves. nih.govnih.gov
The steroid structure of 9,11-Dehydrocortexolone 17α-butyrate makes it a candidate for initiating such rapid signaling events. Research could be designed to investigate whether it can acutely modulate intracellular signaling cascades, such as those involving protein kinase C (PKC) or mitogen-activated protein kinases (MAPKs), in relevant cell types. nih.gov Uncovering a role for this compound in non-genomic signaling would not only expand our understanding of its own mechanism of action but also contribute to the broader field of rapid steroid hormone effects.
Potential for Prodrug Strategies and Targeted Delivery in Preclinical Research Models
The term "prodrug" refers to a medication administered in a chemically modified, inactive form, which is then converted to its active form within the body. The 17α-butyrate ester of 9,11-Dehydrocortexolone 17α-butyrate is a classic example of a prodrug strategy. nih.gov The butyrate (B1204436) group increases the molecule's lipophilicity, which can enhance its ability to permeate biological membranes like the skin. nih.gov Once absorbed, cellular esterases are expected to cleave the ester bond, releasing the active steroid molecule.
This strategy can be further exploited in preclinical research. By synthesizing a series of different ester prodrugs (e.g., acetate (B1210297), propionate, valerate), researchers could systematically evaluate how the length and nature of the ester chain affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, for targeted delivery in animal models, the steroid could be conjugated to specific targeting moieties, such as peptides that bind to receptors overexpressed on cancer cells. This would concentrate the active compound at the desired site of action, a key strategy in developing more precise therapeutic agents.
Table of Comparative Topical Anti-Androgenic Activity
The following table summarizes the relative potency of 9,11-Dehydrocortexolone 17α-butyrate compared to other well-known androgen antagonists in the hamster flank organ test, a standard assay for local anti-androgenic activity. nih.gov
| Compound | Relative Topical Potency |
| Cyproterone (B1669671) acetate | ≥ 9,11-Dehydrocortexolone 17α-butyrate |
| 9,11-Dehydrocortexolone 17α-butyrate | > Finasteride (B1672673) |
| Finasteride | > Flutamide (B1673489) |
| Flutamide | (Lowest potency in this comparison) |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the presence of the 9,11-dehydro group (characteristic double-bond signals) and butyrate ester peaks .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm molecular formula .
- Melting Point Analysis : Compare observed melting points with literature values to assess purity .
What methodological strategies improve the purity of synthesized this compound?
Basic Research Question
- Chromatographic Techniques : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) to separate impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
- Quality Control : Implement TLC monitoring during synthesis and elemental analysis for final product validation.
How can reaction yields be optimized for large-scale synthesis?
Advanced Research Question
- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst concentration, solvent ratios) to identify optimal conditions .
- Kinetic Studies : Track reaction progress via in-situ FTIR or HPLC to determine rate-limiting steps.
- Scalability Testing : Evaluate solvent safety and catalyst recyclability in pilot-scale reactors.
How should researchers address inconsistencies in spectral data during structural elucidation?
Advanced Research Question
- Deuterated Solvent Trials : Re-run NMR in deuterated DMSO or CDCl₃ to rule out solvent-induced shifts .
- Cross-Validation : Compare HRMS and NMR data with computational predictions (e.g., DFT calculations).
- Contamination Checks : Perform blank runs and control experiments to identify potential contaminants .
What factors explain contradictory biological activity results across studies?
Advanced Research Question
- Sample Preparation Variability : Differences in purity, storage conditions (e.g., light exposure, temperature), or solvent residues may alter bioactivity .
- Assay Heterogeneity : Compare cell lines, incubation times, and control groups used in pharmacological studies.
- Statistical Power : Ensure adequate sample sizes and replication to minimize Type I/II errors, as highlighted in cognitive decline studies .
Which statistical methods are appropriate for pharmacological dose-response studies?
Advanced Research Question
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- ANOVA with Post-Hoc Tests : Compare multiple dose groups while controlling for family-wise error rates .
- Meta-Analysis : Aggregate data from independent studies to resolve inconsistencies, following scoping review protocols .
How can stability studies be designed to assess degradation pathways?
Advanced Research Question
- Forced Degradation : Expose the compound to heat, light, and humidity, then monitor degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions.
- Isotopic Labeling : Track specific functional groups (e.g., C-labeled butyrate) to identify cleavage sites.
What computational tools support structure-activity relationship (SAR) studies?
Advanced Research Question
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities for steroid receptors.
- QSAR Modeling : Train machine learning algorithms on bioactivity datasets to correlate structural features (e.g., logP, polar surface area) with observed effects.
How can researchers integrate findings into broader pharmacological contexts?
Advanced Research Question
- Systematic Reviews : Follow PRISMA guidelines to synthesize evidence on analogous corticosteroids .
- Mechanistic Cross-Validation : Compare metabolic pathways (e.g., cytochrome P450 interactions) with related compounds .
- Translational Frameworks : Align preclinical data with clinical endpoints using validated biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
